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3-(4-methoxyphenyl)-1-(oxolane-

3-carbonyl)azepane

CAS No.: 1797720-57-0

Cat. No.: B2820412

Get Quote

Executive Summary
Oxolane-carbonyl azepane derivatives represent a highly versatile structural motif increasingly

found in targeted therapeutics, including SHP2 antagonists[1] and inhibitors of the menin-MLL

interaction[2]. However, the isolation and purification of these intermediates present significant

challenges. The inherent conformational flexibility of the seven-membered azepane ring and

the five-membered oxolane (tetrahydrofuran) ring often leads to "oiling out" (Liquid-Liquid

Phase Separation, LLPS) rather than ordered nucleation.

This application note provides a comprehensive, causality-driven guide to overcoming these

thermodynamic hurdles. By leveraging precise anti-solvent dosing, metastable zone width

(MZW) control, and reactive salt crystallization, researchers can reliably isolate high-purity

crystalline forms of these complex heterocycles.
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Mechanistic Challenges: Conformational Entropy
and LLPS
To design a self-validating crystallization protocol, one must first understand the structural

causality preventing spontaneous nucleation.

Crystallographic studies of complex fused systems containing these moieties reveal that the

azepane ring predominantly adopts a highly flexible twist-chair conformation, while the oxolane

ring fluctuates between envelope and twist forms[3]. When linked via a carbonyl (amide or

ketone) bridge, the molecule possesses immense conformational entropy.

During standard cooling crystallization, the energy required to lock these molecules into a rigid

lattice is often higher than the energy required to form a solute-rich liquid phase. Consequently,

the system bypasses the crystalline state and undergoes LLPS, forming a dense, amorphous

oil. To counteract this:

Thermodynamic Control: Anti-solvent crystallization must be seeded precisely at the MZW

boundary to provide a low-energy template for nucleation before the LLPS boundary is

crossed.

Chemical Locking: Converting the basic azepane nitrogen into a salt (e.g., mesylate or

hydrochloride) increases lattice energy through strong ionic interactions, overriding the

entropic penalty of conformational locking.

Thermodynamic Data & Solvent Screening
The following data summarizes the empirical outcomes of various crystallization strategies

applied to a model oxolane-carbonyl azepane API.
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Solvent
System

Method API State Yield (%)
Purity
(HPLC)

Crystal
Habit

Melting
Point (°C)

Toluene

Cooling

(50°C to

5°C)

Free Base N/A N/A
Amorphous

Oil
N/A

THF /

Water

Anti-

Solvent
Free Base 42% 96.5%

Agglomerat

es
112 - 115

THF / n-

Heptane

Anti-

Solvent +

Seeding

Free Base 88% 99.2% Prismatic 118 - 119

EtOAc /

IPA

Reactive

(HCl)
HCl Salt 75% 98.8% Needles 185 - 187

EtOAc /

IPA

Reactive

(MSA)

Mesylate

Salt
92% 99.8% Block-like 204 - 205

Table 1: Comparison of crystallization systems. The THF/n-Heptane seeded protocol and the

Mesylate salt formation provide the most robust, scalable results.

Experimental Workflows and Protocols
Workflow Visualization: Anti-Solvent Crystallization
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Caption: Workflow for anti-solvent crystallization of oxolane-carbonyl azepanes.

Protocol A: Seeded Anti-Solvent Crystallization (Free
Base)
This protocol utilizes Tetrahydrofuran (THF) to fully solvate the oxolane moiety, while n-

Heptane forces supersaturation.
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Dissolution: Suspend 10.0 g of crude oxolane-carbonyl azepane in 40 mL of anhydrous THF.

Heat the jacketed reactor to 55 °C under mild agitation (150 rpm) until complete dissolution

is achieved.

Clarification: Pass the solution through a pre-warmed 0.22 µm PTFE inline filter into the

crystallization vessel to remove heterogeneous impurities that could cause premature,

uncontrolled nucleation.

Anti-Solvent Addition (Phase 1): Maintain the temperature at 55 °C. Dose 20 mL of n-

Heptane linearly over 30 minutes. The solution will remain clear but will enter the metastable

zone.

Seeding: Cool the reactor to 45 °C. Introduce 0.1 g (1 wt%) of crystalline API seeds

suspended in 1 mL of n-Heptane. Hold the temperature for 60 minutes to allow the seed bed

to establish and consume initial supersaturation, thereby preventing LLPS.

Anti-Solvent Addition (Phase 2): Dose an additional 40 mL of n-Heptane over 2 hours at 45

°C.

Cooling & Isolation: Initiate a linear cooling ramp of -0.1 °C/min down to 5 °C. Hold at 5 °C

for 2 hours. Filter the resulting slurry via a sintered glass funnel, wash with 10 mL of cold n-

Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Reactive Salt Crystallization (Mesylate Salt)
For derivatives where the free base is inherently non-crystalline, exploiting the basicity of the

azepane nitrogen is required.
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Caption: Conformational locking mechanism via reactive salt crystallization.

Dissolution: Dissolve 10.0 g of the free base in 60 mL of Ethyl Acetate (EtOAc) and 10 mL of

Isopropanol (IPA) at 40 °C.

Acid Preparation: In a separate addition funnel, prepare a solution of 1.05 equivalents of

Methanesulfonic acid (MSA) in 10 mL of EtOAc.

Reactive Dosing: Add the MSA solution dropwise over 45 minutes while maintaining the

reactor at 40 °C. The localized protonation of the azepane nitrogen immediately triggers ionic

interactions, locking the twist-chair conformation[3].
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Aging & Desupersaturation: As the addition progresses, a thick white slurry will form. Once

addition is complete, age the slurry at 40 °C for 2 hours to promote Ostwald ripening

(converting kinetic needles into stable block-like crystals).

Cooling & Isolation: Cool to 10 °C at -0.2 °C/min. Filter, wash with cold EtOAc, and dry under

vacuum at 50 °C.

Conclusion
The successful crystallization of oxolane-carbonyl azepane derivatives requires a deliberate

transition from a high-entropy solvated state to a highly ordered lattice. By understanding the

conformational dynamics of the azepane and oxolane rings, scientists can rationally select

between seeded anti-solvent methodologies to bypass LLPS, or reactive salt formations to

enforce conformational locking. These self-validating protocols ensure high yield, exceptional

purity, and scalable habits suitable for downstream drug formulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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